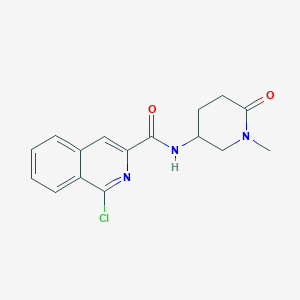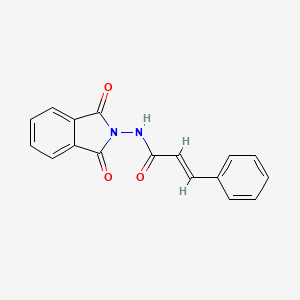
Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological compounds . It also contains a chlorophenoxy group, which is commonly found in various herbicides and pharmaceuticals .
Physical And Chemical Properties Analysis
Based on its structure, we can predict that it might have certain properties. For example, it likely has a relatively high molecular weight due to the presence of multiple aromatic rings . Its solubility would depend on the specific functional groups present .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate belongs to a class of compounds that are of interest due to their structural and chemical properties. Research has focused on the synthesis and characterization of similar pyrimidine derivatives, exploring their crystal structures and potential applications. For example, the synthesis of related pyrimidine derivatives through various chemical reactions has been thoroughly investigated, revealing insights into their crystallographic data and molecular arrangements. These studies underscore the compound's relevance in the field of chemical synthesis and structural chemistry (Hu Yang, 2009).
Nonlinear Optical Properties
The pyrimidine ring is a key structural feature in numerous biological and chemical compounds, including DNA and RNA. Research into derivatives of pyrimidine, such as ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate, has shown promising applications in the fields of medicine and nonlinear optics (NLO). Studies have focused on the synthesis of phenyl pyrimidine derivatives and their structural parameters, electronic properties, and NLO characteristics, demonstrating their potential in optoelectronic applications (A. Hussain et al., 2020).
Antioxidant and Radioprotective Activities
The investigation into novel pyrimidine derivatives has also extended to their potential antioxidant and radioprotective activities. One study synthesized a pyrimidine derivative and evaluated its in vitro antioxidant activity, as well as its in vivo radioprotection properties using a Drosophila melanogaster model. This research highlights the potential of pyrimidine derivatives in mitigating oxidative stress induced by ionizing radiation, pointing towards possible applications in radioprotection (B. J. Mohan et al., 2014).
Novel Synthetic Pathways and Chemical Transformations
The versatility of pyrimidine derivatives is further evidenced by research into their chemical transformations. For example, ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo a cascade reaction under the influence of strong bases to form novel tricyclic compounds. These findings underscore the potential for developing new synthetic routes and applications for pyrimidine derivatives in chemical research (A. Shutalev et al., 2008).
Wirkmechanismus
Eigenschaften
IUPAC Name |
ethyl 4-(3-chlorophenoxy)-2-phenylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-2-24-19(23)16-12-21-17(13-7-4-3-5-8-13)22-18(16)25-15-10-6-9-14(20)11-15/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZJVFFZWWDPCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

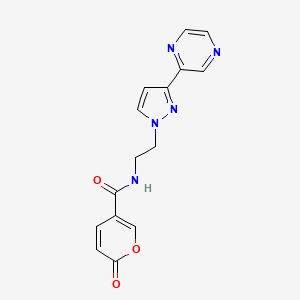
![6-ethyl-5-methoxy-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2717701.png)

![N~4~-(2,4-dimethoxyphenyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2717703.png)
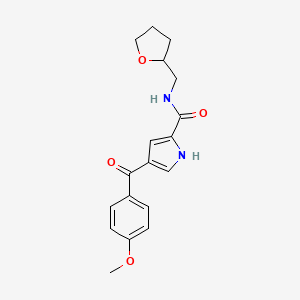
![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxolane-3-carboxamide](/img/structure/B2717705.png)
![Ethyl 2-({5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2717706.png)


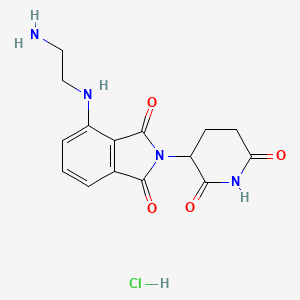
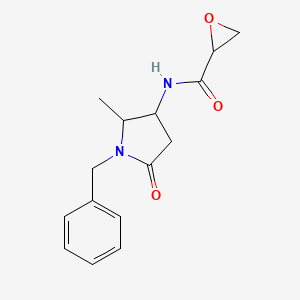
![N-(2,4-dimethoxyphenyl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2717717.png)
